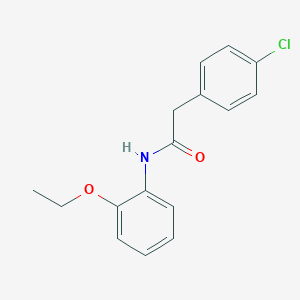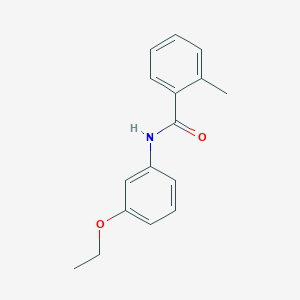
N-(3-Ethoxyphenyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Ethoxyphenyl)-2-methylbenzamide, also known as EPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. EPM belongs to the family of benzamide derivatives and has a molecular formula of C16H17NO2.
Mécanisme D'action
The mechanism of action of N-(3-Ethoxyphenyl)-2-methylbenzamide is not fully understood, but it is believed to act through multiple pathways. N-(3-Ethoxyphenyl)-2-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that plays a role in the regulation of inflammatory responses. N-(3-Ethoxyphenyl)-2-methylbenzamide has also been shown to have an effect on the GABAergic system, which plays a role in the regulation of neuronal activity.
Effets Biochimiques Et Physiologiques
N-(3-Ethoxyphenyl)-2-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer and lung cancer. N-(3-Ethoxyphenyl)-2-methylbenzamide has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, N-(3-Ethoxyphenyl)-2-methylbenzamide has been shown to have an effect on the central nervous system, including improving cognitive function and reducing anxiety and depression-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Ethoxyphenyl)-2-methylbenzamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it can be obtained in high purity. N-(3-Ethoxyphenyl)-2-methylbenzamide is also stable under normal laboratory conditions, making it easy to handle and store. However, N-(3-Ethoxyphenyl)-2-methylbenzamide has some limitations, including its low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, N-(3-Ethoxyphenyl)-2-methylbenzamide has not been extensively studied in humans, so its safety and efficacy for human use are not yet fully understood.
Orientations Futures
There are several future directions for research on N-(3-Ethoxyphenyl)-2-methylbenzamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(3-Ethoxyphenyl)-2-methylbenzamide has been shown to have an effect on the GABAergic system, which is involved in the regulation of neuronal activity and has been implicated in the pathogenesis of these disorders. Another area of interest is the development of N-(3-Ethoxyphenyl)-2-methylbenzamide derivatives with improved solubility and bioavailability. Additionally, N-(3-Ethoxyphenyl)-2-methylbenzamide could be further investigated for its potential applications in material science, such as in the development of organic semiconductors.
Méthodes De Synthèse
The synthesis of N-(3-Ethoxyphenyl)-2-methylbenzamide involves the reaction of 3-ethoxyaniline and 2-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(3-Ethoxyphenyl)-2-methylbenzamide. The yield of N-(3-Ethoxyphenyl)-2-methylbenzamide synthesis is typically around 70%, and the purity can be confirmed using various analytical techniques such as NMR and IR spectroscopy.
Applications De Recherche Scientifique
N-(3-Ethoxyphenyl)-2-methylbenzamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. N-(3-Ethoxyphenyl)-2-methylbenzamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(3-Ethoxyphenyl)-2-methylbenzamide has been studied for its potential applications in material science, such as in the development of organic semiconductors.
Propriétés
Numéro CAS |
55814-38-5 |
|---|---|
Nom du produit |
N-(3-Ethoxyphenyl)-2-methylbenzamide |
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-(3-ethoxyphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-19-14-9-6-8-13(11-14)17-16(18)15-10-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H,17,18) |
Clé InChI |
GMDMMUVZXYVYIM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
SMILES canonique |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
Autres numéros CAS |
55814-38-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



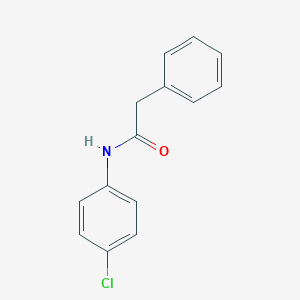

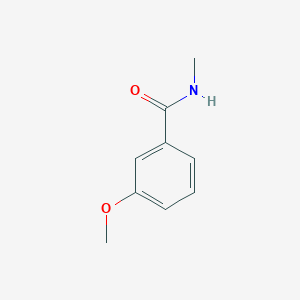
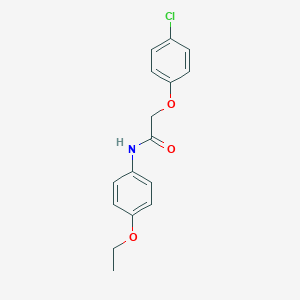
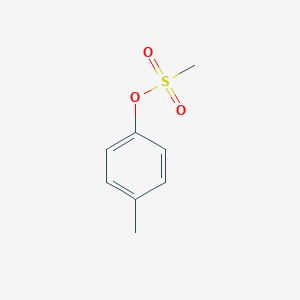
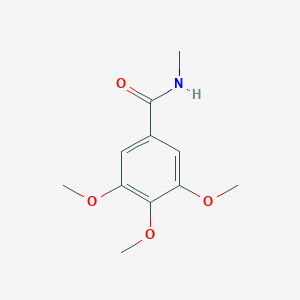
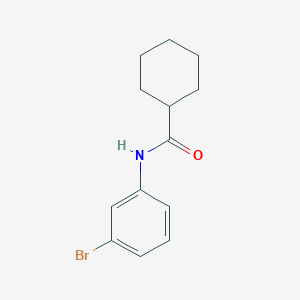
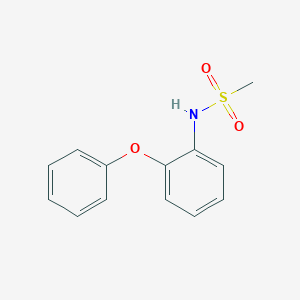
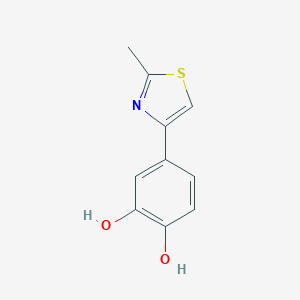
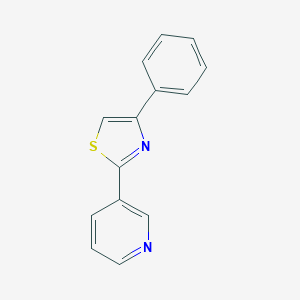
![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)


